molecular formula C7H7ClO2S2 B15238115 4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B15238115
M. Wt: 222.7 g/mol
InChI Key: XSBSOCQQGZJHIY-UHFFFAOYSA-N
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Description

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that contains both sulfur and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with sulfur and a suitable oxidizing agent to form the desired thienothiopyran ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-bromo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Uniqueness

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties

Properties

Molecular Formula

C7H7ClO2S2

Molecular Weight

222.7 g/mol

IUPAC Name

4-chloro-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C7H7ClO2S2/c8-6-1-3-11-7-5(6)2-4-12(7,9)10/h1,3,6H,2,4H2

InChI Key

XSBSOCQQGZJHIY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)Cl

Origin of Product

United States

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